molecular formula C13H15ClN2 B3034636 5-chloro-2-(piperidin-4-yl)-1H-indole CAS No. 200714-52-9

5-chloro-2-(piperidin-4-yl)-1H-indole

Cat. No.: B3034636
CAS No.: 200714-52-9
M. Wt: 234.72 g/mol
InChI Key: LLCORCOHPKCEEK-UHFFFAOYSA-N
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Description

5-chloro-2-(piperidin-4-yl)-1H-indole is a useful research compound. Its molecular formula is C13H15ClN2 and its molecular weight is 234.72 g/mol. The purity is usually 95%.
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Scientific Research Applications

Allosteric Modulation of CB1 Receptor

5-Chloro-2-(piperidin-4-yl)-1H-indole derivatives, such as 5-Chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide, demonstrate significant potential as allosteric modulators of the cannabinoid type 1 receptor (CB1). These compounds impact the binding affinity and cooperativity of CB1, with modifications in their structure significantly affecting their pharmacological profile. Such modulators can bind to the CB1 receptor allosterically, causing conformational changes that influence agonist affinity at the orthosteric binding site, yet they can behave as antagonists in receptor function (Price et al., 2005).

Antimalarial Activity

The 3-piperidin-4-yl-1H-indole scaffold, closely related to this compound, has been explored for antimalarial properties. A compound identified with this structure showed notable antimalarial activity against drug-resistant and sensitive strains of Plasmodium falciparum. This suggests its potential as a new chemotype for developing affordable antimalarial drugs (Santos et al., 2015).

Serotonin and Dopamine Receptor Interactions

Certain derivatives of this compound have shown significant interactions with serotonin 5-HT2 and dopamine D-2 receptors. These interactions are notable in compounds that are structurally similar, offering insights into the development of drugs targeting these receptors for conditions like schizophrenia and depression (Perregaard et al., 1992).

Dual Inhibitor of Cholinesterase and Monoamine Oxidase

Compounds structurally related to this compound have been identified as dual inhibitors of cholinesterase and monoamine oxidase. These properties make them potentially useful in treating diseases like Alzheimer's, where a combination of cholinesterase inhibition and monoamine oxidase activity can be beneficial (Bautista-Aguilera et al., 2014).

Pharmacokinetics and Drug Development

The chemical structure of this compound and its derivatives plays a crucial role in their pharmacokinetic profiles. Modifications in the structure, such as fluorination, have been shown to influence oral absorption and bioavailability, thus guiding the development of more effective pharmaceutical agents (van Niel et al., 1999).

Potential Antipsychotic Applications

Derivatives of this compound have been evaluated for their potential as antipsychotic drugs. For instance, sertindole, a compound with a closely related structure, acts as a potent antagonist of 5-HT2A and dopamine D2 receptors, influencing neurotransmitter release and metabolism, and is used in treating conditions like schizophrenia (Watanabe & Hagino, 1999).

Properties

IUPAC Name

5-chloro-2-piperidin-4-yl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2/c14-11-1-2-12-10(7-11)8-13(16-12)9-3-5-15-6-4-9/h1-2,7-9,15-16H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLCORCOHPKCEEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC3=C(N2)C=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501291988
Record name 5-Chloro-2-(4-piperidinyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501291988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200714-52-9
Record name 5-Chloro-2-(4-piperidinyl)-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=200714-52-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-(4-piperidinyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501291988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 0.60 gm (3.4 mMol) 4-chlorophenylhydrazine hydrochloride and 0.54 mL (6.7 mMol) pyridine in 20 mL ethanol were stirred at 60° C. for 15 minutes. To this mixture was then added 4-acetylpiperidine hydrochloride and the reaction mixture was stirred for 2 hours at 70° C. The reaction mixture was concentrated under reduced pressure and the residue was treated with polyphosphoric acid. This mixture was heated at 90-100° C. for 48 hours. The reaction mixture was quenched with a slurry of ice in 5N sodium hydroxide. The aqueous mixture was extracted well with ethyl acetate. The organic phases were combined, washed with saturated aqueous sodium chloride, dried over sodium sulfate and concentrated under reduced pressure. The residue was subjected to silica gel chromatography, eluting with a dichloromethane gradient containing 4-20% methanol. Fractions containing product were combined and concentrated under reduced pressure to provide 0.26 gm (36%) of the title compound as a tan solid.
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
0.54 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
36%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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